Rogletimide Rogletimide Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.
Brand Name: Vulcanchem
CAS No.: 121840-95-7
VCID: VC20876010
InChI: InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
SMILES: CCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Rogletimide

CAS No.: 121840-95-7

Cat. No.: VC20876010

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Rogletimide - 121840-95-7

Specification

Description Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.
CAS No. 121840-95-7
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione
Standard InChI InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
Standard InChI Key QXKJWHWUDVQATH-UHFFFAOYSA-N
SMILES CCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Canonical SMILES CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

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